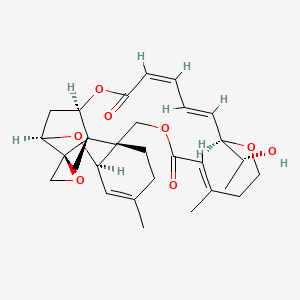
(±)-4-Amino-3-(3,4-dimethoxyphenyl)-1-methyl-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about seems to be a piperidine derivative. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It’s a common structural element in many pharmaceuticals and alkaloids .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, a study on a related compound, 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, reported a combined experimental and theoretical study on molecular structure, vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and conditions. For instance, a method for synthesizing 3,4-dimethoxyphenyl acetonitrile involves decarboxylation, aldoxime reaction, and dehydration reaction .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can be determined using various methods. For example, the physical state, appearance, odor, pH, melting point, boiling point, and solubility of a compound can be determined .
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (±)-4-Amino-3-(3,4-dimethoxyphenyl)-1-methyl-piperidine involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine followed by reduction of the resulting imine to form the target compound.", "Starting Materials": [ "3,4-dimethoxyphenylacetonitrile", "Methylamine", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 3,4-dimethoxyphenylacetonitrile is reacted with excess methylamine in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using hydrogen gas and palladium on carbon as a catalyst to form the target compound, (±)-4-Amino-3-(3,4-dimethoxyphenyl)-1-methyl-piperidine." ] } | |
Número CAS |
24218-09-5 |
Nombre del producto |
(±)-4-Amino-3-(3,4-dimethoxyphenyl)-1-methyl-piperidine |
Fórmula molecular |
C₁₄H₂₂N₂O₂ |
Peso molecular |
250.34 |
Sinónimos |
3-(3,4-dimethoxyphenyl)-1-methyl-4-piperidinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







